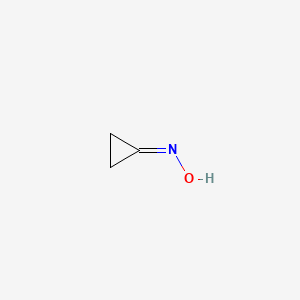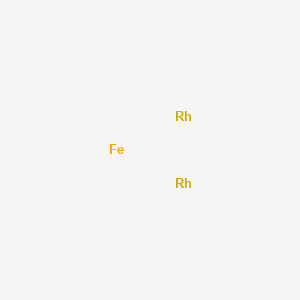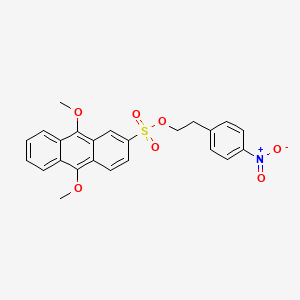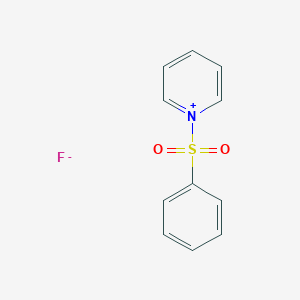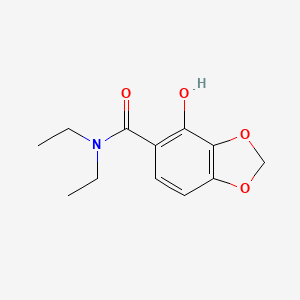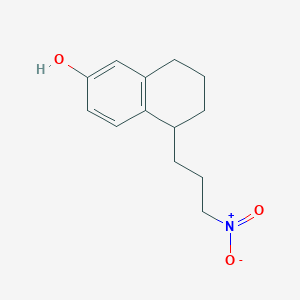
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound characterized by a nitropropyl group attached to a tetrahydronaphthalen-2-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the nitration of a suitable precursor followed by a series of reduction and substitution reactions. One common method involves the nitration of 5,6,7,8-tetrahydronaphthalen-2-ol using nitric acid in the presence of sulfuric acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then alkylated with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
科学的研究の応用
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 3-Nitropropanal
- 3-Nitropropanol
- 3-Nitropropylbenzene
Uniqueness
5-(3-Nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalen-2-ol backbone, which imparts specific chemical and physical properties
特性
CAS番号 |
136859-09-1 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
5-(3-nitropropyl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H17NO3/c15-12-6-7-13-10(5-2-8-14(16)17)3-1-4-11(13)9-12/h6-7,9-10,15H,1-5,8H2 |
InChIキー |
MNPVILFMWDQVAV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)CCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


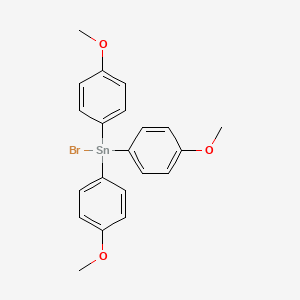
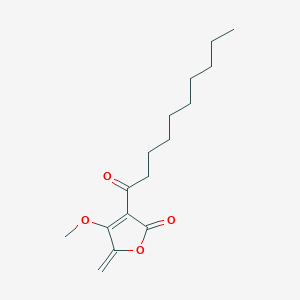
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

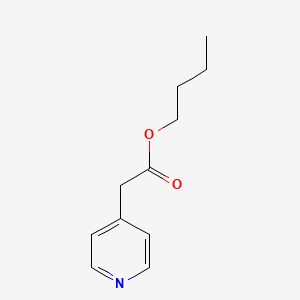
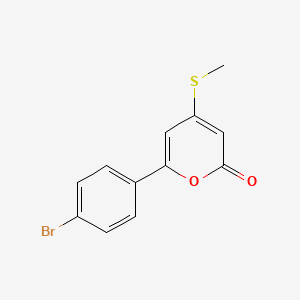
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
